

In-Silico Modeling of 3-Phenylpropyl 3-hydroxybenzoate Interactions: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Phenylpropyl 3-hydroxybenzoate

Cat. No.: B3157858

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-silico methodologies for investigating the molecular interactions of **3-Phenylpropyl 3-hydroxybenzoate**. This document outlines the theoretical framework, experimental protocols, and data interpretation techniques essential for predicting and analyzing the biological activity of this small molecule.

Introduction to 3-Phenylpropyl 3-hydroxybenzoate

3-Phenylpropyl 3-hydroxybenzoate is a benzoate ester. While specific biological data for this compound is not extensively documented, its structural motifs—the phenylpropyl group and the 3-hydroxybenzoate moiety—are present in various biologically active molecules.

Hydroxybenzoic acids and their derivatives are known to possess a range of activities, including antimicrobial, anti-inflammatory, and antioxidant properties. Benzoate derivatives have been investigated for their potential as anticancer agents and for their role in modulating various signaling pathways. In-silico modeling provides a powerful and cost-effective approach to hypothesize and investigate the potential protein targets and mechanisms of action for novel or understudied compounds like **3-Phenylpropyl 3-hydroxybenzoate**.

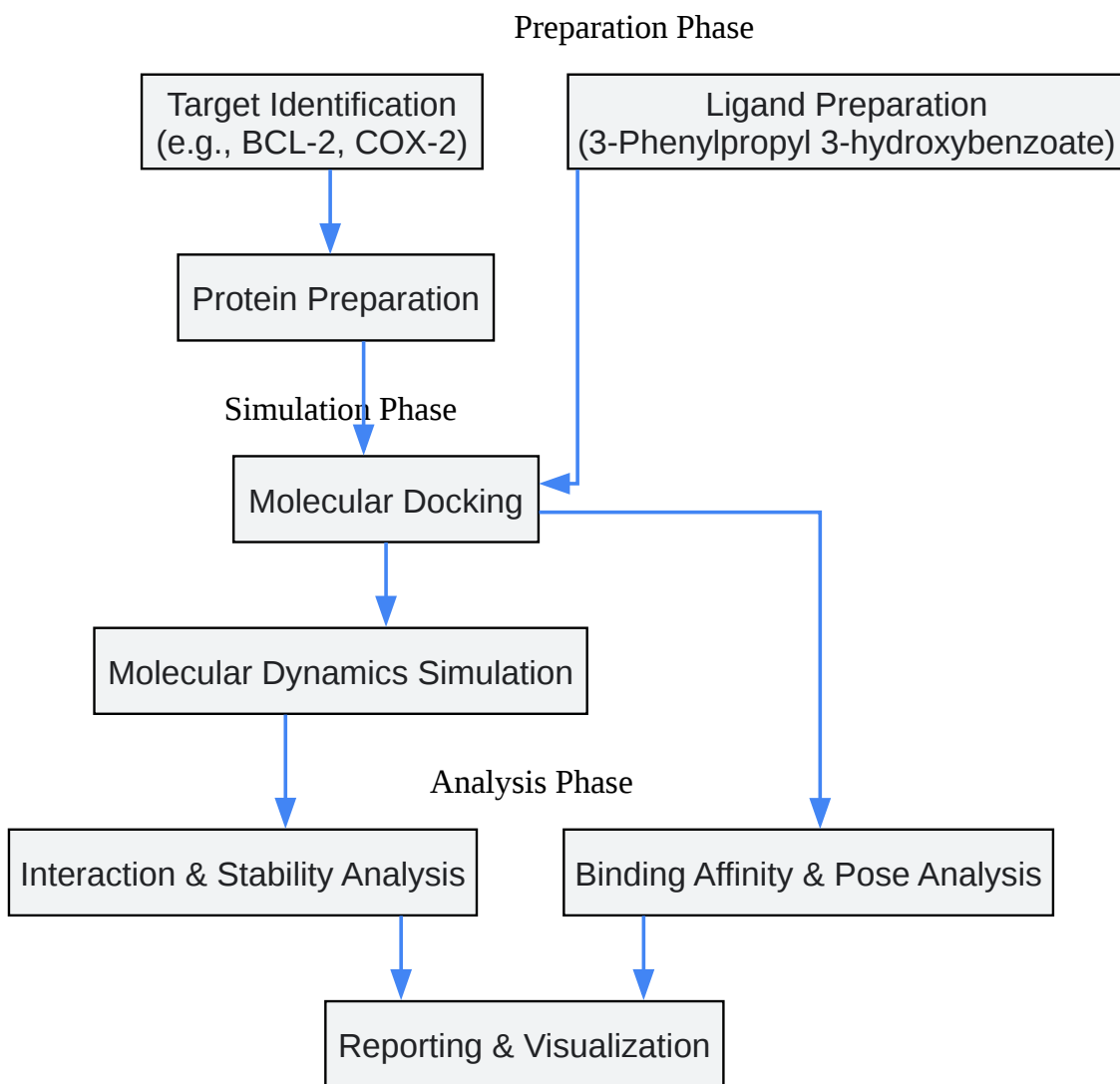
Physicochemical Properties

A summary of the computed physicochemical properties of **3-Phenylpropyl 3-hydroxybenzoate** and related compounds is presented below. These properties are crucial for understanding the molecule's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) and for parameterizing in-silico models.

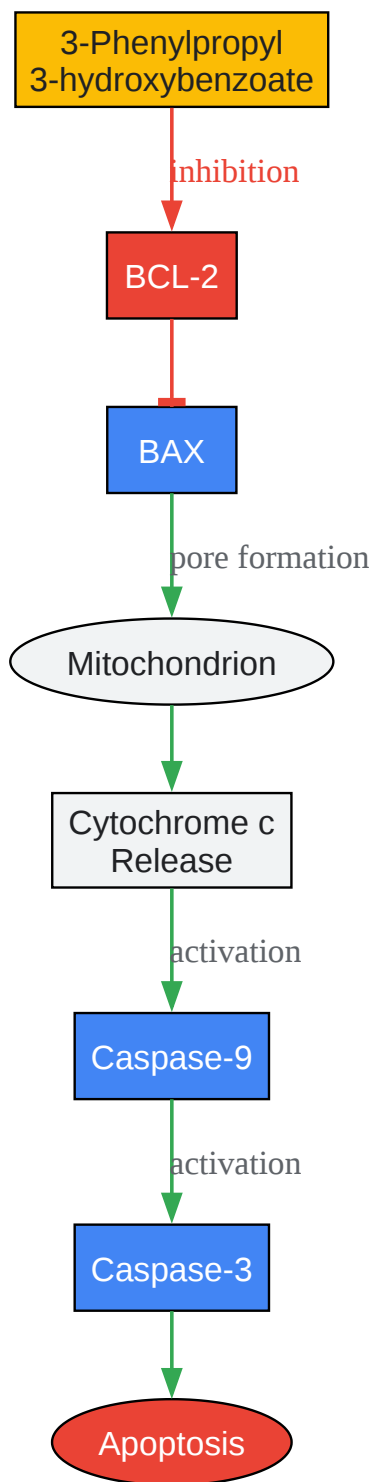
Property	3-Phenylpropyl 3-hydroxybenzoate	3-Phenylpropyl benzoate	Phenyl 3-hydroxybenzoate	Propylparaben (Propyl 4-hydroxybenzoate)	Butylparaben (Butyl 4-hydroxybenzoate)
Molecular Formula	C ₁₆ H ₁₆ O ₃ [1]	C ₁₆ H ₁₆ O ₂ [2]	C ₁₃ H ₁₀ O ₃ [3]	C ₁₀ H ₁₂ O ₃ [4][5]	C ₁₁ H ₁₄ O ₃ [6]
Molecular Weight (g/mol)	256.30[1]	240.30[2]	214.22[3]	180.20[5]	194.23[6]
IUPAC Name	3-phenylpropyl 3-hydroxybenzoate	3-phenylpropyl benzoate[2]	phenyl 3-hydroxybenzoate[3]	Propyl 4-hydroxybenzoate[4]	butyl 4-hydroxybenzoate[6]
CAS Number	24781-13-3[1]	60045-26-3[2]	24262-63-3[3]	94-13-3[4]	94-26-8[6]

In-Silico Modeling Workflow

The in-silico investigation of **3-Phenylpropyl 3-hydroxybenzoate**'s interactions with potential biological targets follows a structured workflow. This workflow begins with the preparation of the small molecule (ligand) and the protein (receptor), proceeds through computational experiments like molecular docking and molecular dynamics simulations, and concludes with the analysis of the results.



Hypothetical Apoptotic Pathway

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Phenylpropyl 2-hydroxybenzoate 24781-13-3 [sigmaaldrich.com]
- 2. 3-Phenylpropyl benzoate | C₁₆H₁₆O₂ | CID 346273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenyl 3-hydroxybenzoate | C₁₃H₁₀O₃ | CID 12340969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Propylparaben - Wikipedia [en.wikipedia.org]
- 5. Propylparaben | C₁₀H₁₂O₃ | CID 7175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Butylparaben | C₁₁H₁₄O₃ | CID 7184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Silico Modeling of 3-Phenylpropyl 3-hydroxybenzoate Interactions: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3157858#in-silico-modeling-of-3-phenylpropyl-3-hydroxybenzoate-interactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com